molecular formula C14H19N5O2 B4469347 N-[3-(PROPAN-2-YLOXY)PROPYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

N-[3-(PROPAN-2-YLOXY)PROPYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

Cat. No.: B4469347
M. Wt: 289.33 g/mol
InChI Key: RBRIMXSCEBPUSL-UHFFFAOYSA-N
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Description

N-[3-(PROPAN-2-YLOXY)PROPYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that features a benzamide core with a tetrazole ring and a propan-2-yloxy side chain

Properties

IUPAC Name

N-(3-propan-2-yloxypropyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-11(2)21-9-3-8-15-14(20)12-4-6-13(7-5-12)19-10-16-17-18-19/h4-7,10-11H,3,8-9H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRIMXSCEBPUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(PROPAN-2-YLOXY)PROPYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Propan-2-yloxy Group: This step involves the reaction of an alcohol (propan-2-ol) with a suitable leaving group (e.g., a halide) to form the propan-2-yloxy moiety.

    Coupling with Benzamide: The final step involves coupling the tetrazole and propan-2-yloxy intermediates with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(PROPAN-2-YLOXY)PROPYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but typical reagents include halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly due to the presence of the tetrazole ring, which is known for its bioactivity.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: Researchers may investigate the compound’s interactions with biological systems, including its potential as an enzyme inhibitor or receptor ligand.

Mechanism of Action

The mechanism of action of N-[3-(PROPAN-2-YLOXY)PROPYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(PROPAN-2-YLOXY)PROPYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: can be compared to other benzamide derivatives or tetrazole-containing compounds.

    Benzamide Derivatives: Compounds such as N-(4-chlorobenzyl)benzamide or N-(4-methoxybenzyl)benzamide.

    Tetrazole-Containing Compounds: Examples include 5-(4-pyridyl)-1H-tetrazole and 2-(2H-tetrazol-5-yl)pyridine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties such as enhanced bioactivity, stability, or solubility compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(PROPAN-2-YLOXY)PROPYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
Reactant of Route 2
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N-[3-(PROPAN-2-YLOXY)PROPYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

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